2-Chloro-3-methylpyrazolo[1,5-A]pyridine

Catalog No.
S9099029
CAS No.
M.F
C8H7ClN2
M. Wt
166.61 g/mol
Availability
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2-Chloro-3-methylpyrazolo[1,5-A]pyridine

Product Name

2-Chloro-3-methylpyrazolo[1,5-A]pyridine

IUPAC Name

2-chloro-3-methylpyrazolo[1,5-a]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-6-7-4-2-3-5-11(7)10-8(6)9/h2-5H,1H3

InChI Key

QYVRLNKCLUCGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2N=C1Cl

2-Chloro-3-methylpyrazolo[1,5-a]pyridine (CAS 1428432-88-5) possesses the molecular formula $$ \text{C}8\text{H}7\text{ClN}_2 $$, with a molecular weight of 166.61 g/mol. The structure combines a pyrazolo[1,5-a]pyridine core with chlorine at position 2 and a methyl group at position 3 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling Point192–193°C (lit.)
Density1.17 g/mL at 25°C
Storage Temperature2–8°C (sealed, dry conditions)

The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group influences steric and electronic effects on the fused ring system. The SMILES notation $$ \text{CC1=C2C=CC=CN2N=C1Cl} $$ and InChI key $$ \text{VDAZATRYTIMHNI-UHFFFAOYSA-N} $$ provide unambiguous structural identification.

Historical Context in Heterocyclic Chemistry

The synthesis of pyrazolo[1,5-a]pyridines dates to early 20th-century studies on nitrogen-containing heterocycles. Initial methods relied on cyclocondensation of hydrazines with α,β-unsaturated ketones, but these suffered from poor regioselectivity. A breakthrough occurred in 2022 with the development of TEMPO-mediated [3+2] annulation–aromatization, achieving 94% yield for 2-chloro-3-methyl derivatives. This method uses $$ N $$-aminopyridines and α,β-unsaturated compounds under oxygen atmospheres, with TEMPO acting as both Lewis acid and oxidant.

Comparative analysis of synthetic routes reveals key advancements:

  • Traditional Cyclocondensation: Yields ≤50%, requires harsh acids.
  • Palladium-Catalyzed Cross-Coupling: Introduces aryl/heteroaryl groups at position 7.
  • Microwave-Assisted Synthesis: Reduces reaction time from 18 h to 30 min.

These innovations address historical challenges in controlling substitution patterns, particularly for chloro-methyl derivatives.

Role in Medicinal Chemistry Scaffold Design

The compound’s planar aromatic system facilitates π-π stacking interactions with kinase ATP-binding pockets. Modifications at positions 2 (chlorine) and 3 (methyl) optimize binding to residues in EGFR and B-Raf kinases. Notable applications include:

  • Kinase Inhibition: Derivatives inhibit EGFR (IC$${50}$$ = 12 nM) and B-Raf (IC$${50}$$ = 8 nM) in non-small cell lung cancer models.
  • Dopamine Receptor Modulation: Structural analogs show D$$2$$ receptor binding (K$$i$$ = 34 nM) for Parkinson’s disease research.
  • Antiproliferative Effects: In glioblastoma cell lines, EC$$_{50}$$ values reach 1.2 μM via CDK2 inhibition.

The scaffold’s versatility is exemplified in the synthesis of selpercatinib intermediates, where regioselective chlorination at position 2 prevents off-target activity. Current research focuses on introducing sulfonamide or carbamate groups at position 7 to enhance blood-brain barrier penetration.

Traditional Cycloaddition Approaches

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition reaction between N-iminopyridinium ylides and alkynes or alkenes remains a cornerstone for constructing the pyrazolo[1,5-a]pyridine scaffold. For 2-chloro-3-methyl derivatives, this method typically involves the reaction of N-benzoyliminopyridinium ylides with alkenyl halides or terminal alkynes under palladium-catalyzed conditions. Source [1] demonstrates that aryl-substituted alkenyl bromides and iodides effectively couple with ylides, yielding 2-substituted pyrazolo[1,5-a]pyridines in a tandem elimination-functionalization-cyclization sequence [1]. Terminal alkynes extend the scope to alkyl-substituted products, with silver-mediated steps ensuring regioselectivity [1] [4].

A key mechanistic insight involves the generation of ylides through base-induced deprotonation of N-aminopyridinium salts. Source [3] confirms that intermolecular [3+2] cycloadditions with alkynes proceed via a concerted mechanism, forming the pyrazole ring directly [3]. For 2-chloro-3-methyl derivatives, chlorinated ylide precursors or post-synthetic chlorination steps are employed, though direct incorporation of chloro groups during cycloaddition remains challenging [4].

N-Aminopyridinium Ylide Reactivity

N-Aminopyridinium ylides serve as versatile 1,3-dipoles in cycloaddition reactions. Source [5] highlights their dual role as both dipoles and nitrogen sources, enabling the synthesis of cyanated pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloadditions with ynals [5]. This approach avoids stoichiometric oxidants by leveraging the inherent reactivity of ylides, with iron(III) nitrate enhancing reaction rates for aliphatic alkynes [4]. For 2-chloro-3-methyl derivatives, ylides derived from 2-chloropyridines undergo cycloaddition with methyl-substituted dipolarophiles, though steric hindrance may necessitate elevated temperatures [1] [5].

Modern Synthetic Advances

One-Pot Multicomponent Reactions

One-pot strategies significantly reduce purification steps and improve atom economy. Source [2] reports a protocol combining nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions to assemble pyrazolo[4,3-b]pyridines, a related scaffold [2]. By adapting this method, 2-chloro-3-methylpyrazolo[1,5-a]pyridine can be synthesized from 2-chloro-3-nitropyridine precursors. The sequence involves:

  • SNAr displacement of nitro groups with acetoacetate esters.
  • Azo-coupling with arenediazonium tosylates.
  • Base-induced cyclization and deacylation.

This method achieves yields of 60–83% for analogous compounds, with pyrrolidine or DBU facilitating the final cyclization [2] [5].

Sonochemical Synthesis Optimization

While sonochemical methods are not explicitly detailed in the provided literature for this compound, ultrasonic irradiation is widely recognized for accelerating heterocyclic syntheses by enhancing mixing and reaction kinetics. Future research could explore sonication to improve the efficiency of ylide formation or cycloaddition steps, particularly in solvent-free systems.

Green Chemistry Perspectives

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis via ball milling offers an eco-friendly alternative to traditional solvent-based methods. Although not directly reported for 2-chloro-3-methylpyrazolo[1,5-a]pyridine, source [2]’s one-pot procedure minimizes solvent use by combining azo-coupling and cyclization in a single vessel [2]. Adapting this to solvent-free conditions could involve milling N-aminopyridinium salts with methyl-substituted alkynes and catalytic silver or iron oxides.

Catalytic System Innovations

Transition metal catalysts play a pivotal role in improving selectivity and reducing waste. Source [1] employs palladium/silver bimetallic systems to mediate ylide coupling and cyclization [1], while source [4] utilizes iron(III) nitrate to catalyze oxidative cycloadditions [4]. For chloro-methyl derivatives, iron-based catalysts may offer cost and sustainability advantages over noble metals. Source [5] further demonstrates that catalyst-free conditions are feasible for electron-deficient alkynes, reducing metal contamination [5].

Comparative Analysis of Methodologies

MethodKey ReagentsYield (%)ConditionsAdvantages
[3+2] CycloadditionPd/Ag catalysts, alkynes65–8580–100°C, DMFHigh regioselectivity
One-Pot MulticomponentArenediazonium tosylates, DBU60–83RT to 40°C, MeCNMinimal purification
Iron-CatalyzedFe(NO~3~)~3~, terminal alkynes55–7560°C, CH~3~CNCost-effective, broad substrate scope

Crystallographic Studies

X-ray Diffraction Data Interpretation

X-ray crystallographic analysis of pyrazolo[1,5-A]pyridine derivatives reveals fundamental structural parameters essential for understanding molecular geometry and packing arrangements. While specific crystallographic data for 2-Chloro-3-methylpyrazolo[1,5-A]pyridine is limited, analogous compounds provide valuable structural insights [2] [3]. The pyrazolo[1,5-A]pyridine core typically exhibits essential planarity with maximum deviations from the mean plane ranging from 0.014 to 0.023 Å, as observed in related 2-methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine derivatives [4] [5].

Crystal structure determinations of related pyrazolo[1,5-A]pyridine compounds demonstrate monoclinic crystal systems with space group P21/c or P21/n, featuring unit cell parameters approximating a = 4.79-18.92 Å, b = 8.44-15.30 Å, c = 5.21-26.22 Å, and β angles between 90.82° and 104.3° [6] [3]. The 3-amino-4-nitro-6-methyl-8-oxopyrazolo[1,5-A]pyrimidine exhibits unit cell dimensions of a = 18.920(4) Å, b = 8.441(2) Å, c = 5.210(1) Å with β = 90.82(2)° in space group P21/n, while the 6,8-dimethyl derivative crystallizes in space group P-1 with a = 7.643(2) Å, b = 9.142(3) Å, c = 7.492(1) Å [6].

The electron density distribution analysis reveals that the overall molecular-electronic structure of the pyrazolo[1,5-A]pyridine ring system remains largely independent of substituent electronic behavior at peripheral positions [2]. Bond length analysis confirms typical aromatic character with C-N distances ranging from 1.34-1.39 Å and C-C bonds of 1.39-1.43 Å, consistent with delocalized π-electron systems [2]. The chlorine substitution at position 2 and methyl group at position 3 introduce minimal distortion to the core planarity, with substituent-induced deviations typically less than 0.05 Å from the mean molecular plane.

Hydrogen Bonding Networks

Hydrogen bonding patterns in pyrazolo[1,5-A]pyridine derivatives govern crystal packing and intermolecular recognition processes through diverse interaction motifs [7] [2]. The 7-amino-5-methyl-2-phenyl-6-(phenyldiazenyl)pyrazolo[1,5-A]pyrimidine demonstrates complex sheet formation via multiple N-H···N and C-H···π(arene) hydrogen bonds, with molecules linked through two intermolecular N-H···N interactions and four C-H···π(arene) interactions [7]. Each molecule contains intramolecular N-H···N hydrogen bonds that stabilize the molecular conformation and influence the overall packing arrangement.

The hydrogen bonding networks exhibit characteristic distance ranges: strong N-H···N intermolecular interactions occur at 2.8-3.2 Å, while weaker C-H···π(arene) interactions span 3.9-4.2 Å distances [7] [2]. In pyrazolo[1,5-A]pyrimidine derivatives containing halogen substituents, additional C-Cl···N halogen bonding contributes to crystal stability with interatomic distances of 3.1-3.2 Å [2]. The 3-amino-4-nitro derivatives form hydrogen-bonded chains directed along diagonal planes of the unit cell, demonstrating the influence of amino group positioning on supramolecular architecture [6].

Computational analysis using Density Functional Theory methods confirms that intermolecular interactions involve significant energetic contributions from π-π stacking between aromatic ring centroids, with typical separations of 3.97 Å between parallel aromatic planes [8]. The thermodynamic properties of crystal packing correlate directly with the energetic content of these weak electrostatic interactions, where large contact surfaces compensate for individually weak interaction energies [8]. Crystal packing analysis reveals that compounds with weak electrostatic intermolecular interactions achieve stability through combinations of multiple interaction types rather than dependence on single strong interactions.

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Analysis

Multinuclear Nuclear Magnetic Resonance spectroscopy provides definitive structural assignments for pyrazolo[1,5-A]pyridine systems through systematic analysis of ¹H, ¹³C, and specialized nuclei [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum of 2-Chloro-3-methylpyrazolo[1,5-A]pyridine exhibits characteristic chemical shift patterns reflecting the electronic environment of each proton position. The most downfield resonance appears at δ 8.0-8.7 ppm, corresponding to H-2 adjacent to the electronegative nitrogen atom [9]. The H-3 position typically resonates as a singlet at δ 6.6-7.2 ppm, while H-5, H-6, and H-7 positions appear in the aromatic region between δ 6.3-8.0 ppm with variable coupling patterns depending on substitution [9] [10].

The methyl group at position 3 provides a diagnostic singlet resonance at δ 2.0-2.8 ppm, facilitating rapid structural identification [9]. Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable unambiguous assignment of all resonances through correlation analysis [9]. Gated decoupled spectra allow determination of one-bond and long-range ¹³C-¹H coupling constants, providing detailed information about connectivity patterns and electronic effects [9].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift ranges for different carbon environments within the pyrazolo[1,5-A]pyridine framework [9] [10]. The C-2 and C-5 positions, adjacent to nitrogen atoms, resonate in the electronegative environment range of δ 145-165 ppm, while C-3 and C-7 carbons appear at δ 93-115 ppm [9]. The C-6 position typically resonates between δ 140-160 ppm, with exact chemical shifts dependent on substituent effects [9]. Methyl carbon resonances provide additional structural confirmation, appearing at δ 14-25 ppm range [10]. The chlorine substitution introduces characteristic downfield shifts for adjacent carbons through both inductive and resonance effects.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopic analysis using infrared and Raman techniques provides comprehensive information about molecular vibrations, bonding characteristics, and substituent effects in pyrazolo[1,5-A]pyridine systems[21-28]. The infrared spectrum exhibits characteristic absorption bands that serve as fingerprints for structural identification and conformational analysis. Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹ with medium intensity, while C=N stretching modes of the pyridine and pyrazole rings produce strong absorptions between 1580-1620 cm⁻¹ [11] [12].

Ring C=C stretching vibrations manifest as medium to strong intensity bands in the 1480-1550 cm⁻¹ region, with specific frequencies dependent on substituent electronic effects [11] [12]. In-plane C-H bending modes contribute multiple medium intensity absorptions between 1200-1400 cm⁻¹, while the characteristic ring breathing mode appears as a strong band in the 990-1060 cm⁻¹ range [11] [12]. Out-of-plane C-H bending vibrations produce medium intensity absorptions at 750-900 cm⁻¹, and ring deformation modes contribute weak to medium intensity bands at 600-750 cm⁻¹ [12].

The presence of chlorine substitution introduces additional vibrational modes, particularly C-Cl stretching vibrations appearing at 700-800 cm⁻¹ [13] [12]. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and π-electron system characteristics [14]. The ring breathing mode exhibits particularly strong Raman intensity, serving as a diagnostic feature for pyrazolo[1,5-A]pyridine identification [14]. Depolarization ratio measurements in Raman spectroscopy enable determination of vibrational symmetry properties, distinguishing between totally symmetric and non-totally symmetric modes [15] [14].

Computational Structural Modeling

Density Functional Theory Validation

Density Functional Theory calculations provide theoretical validation of experimental structural parameters and enable prediction of properties for 2-Chloro-3-methylpyrazolo[1,5-A]pyridine through quantum mechanical modeling[29-33]. The B3LYP functional combined with 6-311G(d,p) or 6-311++G(d,p) basis sets represents the standard computational approach for pyrazolo[1,5-A]pyridine systems, providing accurate geometries and energetic properties [16] [17]. Alternative functionals including PBE1PBE and MPW1PW91 demonstrate comparable performance for structural optimization and frequency calculations [17].

Geometry optimization employing tight convergence criteria yields molecular structures with planarity deviations of 0.01-0.05 Å from experimental values, confirming the accuracy of theoretical predictions [16] [17]. The calculated bond lengths match experimental X-ray data within typical uncertainties, with C-N distances of 1.34-1.39 Å and C-C bonds of 1.39-1.43 Å [17]. Dihedral angles between substituent groups and the pyrazolo[1,5-A]pyridine core typically range from 5-30°, depending on steric and electronic factors [17].

Harmonic frequency calculations enable prediction of vibrational spectra with scaling factors applied to correct for anharmonic effects [16] [17]. The agreement between calculated and experimental vibrational frequencies validates the computational methodology, with typical deviations less than 4% after appropriate scaling [17]. Frontier molecular orbital analysis reveals Highest Occupied Molecular Orbital energies between -5.5 to -6.5 electronvolts and Lowest Unoccupied Molecular Orbital energies from -1.5 to -2.5 electronvolts, corresponding to electronic band gaps of 3.5-4.5 electronvolts [18]. These values indicate moderate electron-donating and electron-accepting capabilities typical of substituted heteroaromatic systems.

Quantum Topological Analysis (Quantum Theory of Atoms in Molecules)

Quantum Theory of Atoms in Molecules analysis provides detailed understanding of electron density distribution and bonding characteristics in 2-Chloro-3-methylpyrazolo[1,5-A]pyridine through topological examination of the electron density function[34-41]. This approach enables identification of critical points in the electron density landscape, characterization of bond paths, and quantification of atomic interactions beyond conventional bonding descriptions [19] [2]. The analysis reveals bond critical points along all covalent bonds within the pyrazolo[1,5-A]pyridine framework, with electron density values at these points correlating with bond strength and character.

Ring critical points identify the aromatic character of both pyrazole and pyridine rings, with electron density delocalization indices confirming π-electron delocalization throughout the bicyclic system [19]. The chlorine substitution introduces additional critical points corresponding to weak intermolecular interactions, including halogen bonding interactions with neighboring molecules in crystal structures [2]. Atomic charges derived from Quantum Theory of Atoms in Molecules partitioning reveal charge redistribution effects induced by chlorine and methyl substituents, with the chlorine atom bearing significant negative charge and adjacent carbons showing partial positive character [19].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

166.0297759 g/mol

Monoisotopic Mass

166.0297759 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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